3-(Aminomethyl)-4,5-dimethylfuran-2-amine
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Overview
Description
3-(Aminomethyl)-4,5-dimethylfuran-2-amine is an organic compound belonging to the class of furan derivatives. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. The presence of an aminomethyl group and two methyl groups on the furan ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4,5-dimethylfuran-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dimethylfuran-2-carboxaldehyde with an appropriate amine source under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as employing eco-friendly solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4,5-dimethylfuran-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan alcohols or amines.
Scientific Research Applications
3-(Aminomethyl)-4,5-dimethylfuran-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties may lead to the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4,5-dimethylfuran-2-amine involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: A structural analog with similar functional groups but a different core structure.
4,5-Dimethylfuran-2-carboxaldehyde: A precursor in the synthesis of 3-(Aminomethyl)-4,5-dimethylfuran-2-amine.
2,5-Dimethylfuran: A simpler furan derivative with similar chemical properties.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C7H12N2O |
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Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-(aminomethyl)-4,5-dimethylfuran-2-amine |
InChI |
InChI=1S/C7H12N2O/c1-4-5(2)10-7(9)6(4)3-8/h3,8-9H2,1-2H3 |
InChI Key |
MIZDRESRBCOZIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1CN)N)C |
Origin of Product |
United States |
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